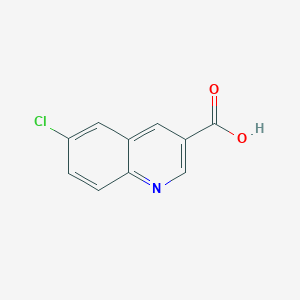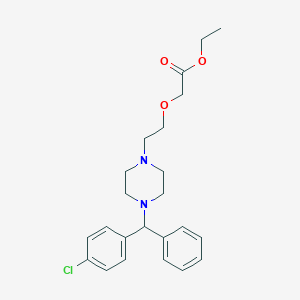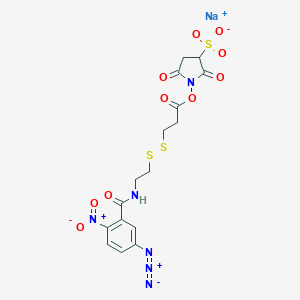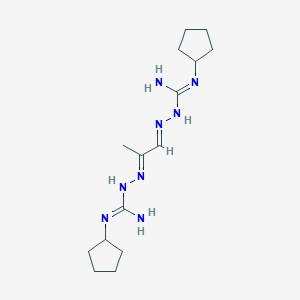
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) is a chemical compound that has gained attention in scientific research due to its unique properties. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound is synthesized using a specific method and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) is not fully understood. However, it has been suggested that the compound interacts with specific enzymes and proteins in the body, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. The compound has also been shown to have antioxidant properties and can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound is also soluble in water and organic solvents, making it suitable for various experimental conditions. However, the compound has limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-). Further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields, such as drug development and disease treatment. The compound's potential toxicity and safety profile also need to be thoroughly investigated before it can be used in clinical settings. Additionally, the compound's interactions with specific enzymes and proteins need to be studied to further understand its biochemical and physiological effects. Overall, hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) is a promising compound that has the potential to contribute to various scientific fields.
Méthodes De Synthèse
The synthesis of hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) involves the reaction of hydrazine hydrate with 2-cyclopentylideneacetonitrile in the presence of a catalyst. The reaction takes place at a specific temperature and pressure, and the resulting product is purified using various techniques.
Applications De Recherche Scientifique
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been used as a building block for the synthesis of various drugs and has shown potential as an anticancer agent.
Propriétés
Numéro CAS |
123035-67-6 |
|---|---|
Nom du produit |
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl- |
Formule moléculaire |
C15H28N8 |
Poids moléculaire |
320.44 g/mol |
Nom IUPAC |
2-cyclopentyl-1-[(E)-[(1E)-1-[(N'-cyclopentylcarbamimidoyl)hydrazinylidene]propan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C15H28N8/c1-11(21-23-15(17)20-13-8-4-5-9-13)10-18-22-14(16)19-12-6-2-3-7-12/h10,12-13H,2-9H2,1H3,(H3,16,19,22)(H3,17,20,23)/b18-10+,21-11+ |
Clé InChI |
ZIIJYZBYBOCIJN-UHFFFAOYSA-N |
SMILES isomérique |
C/C(=N\NC(=NC1CCCC1)N)/C=N/NC(=NC2CCCC2)N |
SMILES |
CC(=NNC(=NC1CCCC1)N)C=NNC(=NC2CCCC2)N |
SMILES canonique |
CC(=NNC(=NC1CCCC1)N)C=NNC(=NC2CCCC2)N |
Synonymes |
methylglyoxal bis(cyclopentylamidinohydrazone) MGBCP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



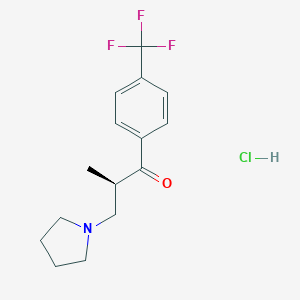
![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)
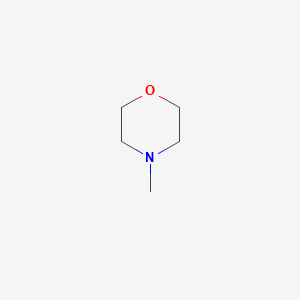
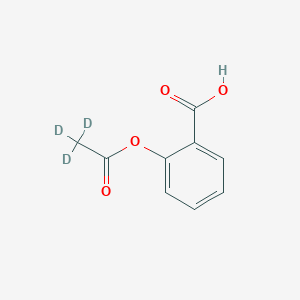
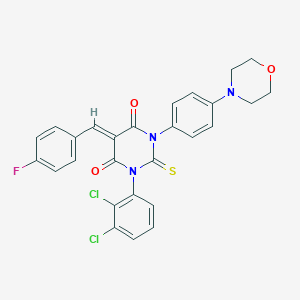
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)
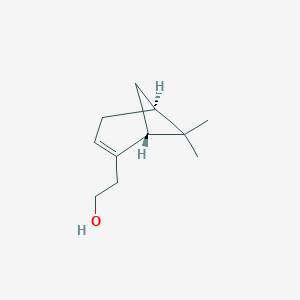
![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)
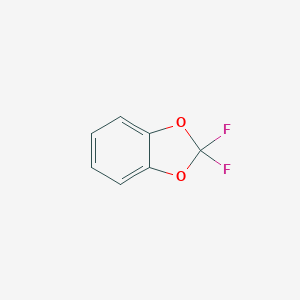
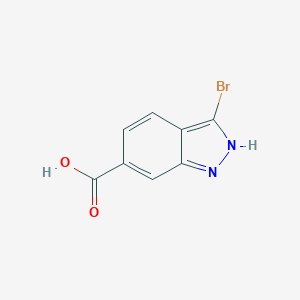
![4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B44390.png)
